Sodium 4-(4-bromophenyl)-2-(4-fluorobenzamido)thiophene-3-carboxylate

Description

Molecular Architecture and IUPAC Nomenclature

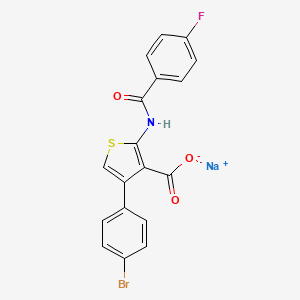

The molecular structure of sodium 4-(4-bromophenyl)-2-(4-fluorobenzamido)thiophene-3-carboxylate exhibits a molecular formula of C₁₈H₁₀BrFNNaO₃S with a corresponding molecular weight of 442.23 grams per mole. The compound features a thiophene heterocycle as its core structural element, which provides the foundational aromatic character essential for the molecule's stability and reactivity patterns. The thiophene ring system, containing sulfur as the heteroatom, serves as the central connecting point for three distinct substituent groups that define the compound's unique chemical identity.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the thiophene ring as the principal functional group with numbered positions indicating substituent attachment sites. The 4-position bears a 4-bromophenyl substituent, introducing significant electron-withdrawing character through the bromine atom's electronegativity and the aromatic phenyl ring's conjugation effects. At the 2-position, a 4-fluorobenzamido group provides both hydrogen bonding capability through the amide functionality and additional electron-withdrawing effects via the fluorine substituent on the benzyl portion.

The carboxylate functionality at the 3-position exists in its sodium salt form, representing the deprotonated state of the corresponding carboxylic acid precursor. This ionic character fundamentally alters the compound's solubility profile and chemical reactivity compared to its protonated analog. The SMILES notation O=C(C1=C(NC(C2=CC=C(F)C=C2)=O)SC=C1C3=CC=C(Br)C=C3)[O-].[Na+] accurately captures the complete molecular connectivity and ionic state distribution.

| Molecular Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₀BrFNNaO₃S |

| Molecular Weight | 442.23 g/mol |

| Chemical Abstracts Service Number | 1133104-47-8 |

| MDL Number | MFCD17677011 |

Properties

IUPAC Name |

sodium;4-(4-bromophenyl)-2-[(4-fluorobenzoyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrFNO3S.Na/c19-12-5-1-10(2-6-12)14-9-25-17(15(14)18(23)24)21-16(22)11-3-7-13(20)8-4-11;/h1-9H,(H,21,22)(H,23,24);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDKHMMRKXQPTM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=C2C(=O)[O-])NC(=O)C3=CC=C(C=C3)F)Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10BrFNNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677521 | |

| Record name | Sodium 4-(4-bromophenyl)-2-(4-fluorobenzamido)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133104-47-8 | |

| Record name | Sodium 4-(4-bromophenyl)-2-(4-fluorobenzamido)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Sodium 4-(4-bromophenyl)-2-(4-fluorobenzamido)thiophene-3-carboxylate, with the CAS number 1133104-47-8, is a synthetic compound that has garnered interest in various biological applications. Its unique structure, characterized by the presence of bromine, fluorine, and thiophene moieties, suggests potential biological activity that merits further investigation.

Chemical Structure and Properties

The molecular formula of sodium 4-(4-bromophenyl)-2-(4-fluorobenzamido)thiophene-3-carboxylate is , with a molecular weight of 442.23 g/mol. The compound features a thiophene ring substituted with both bromophenyl and fluorobenzamido groups, which may contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 1133104-47-8 |

| Molecular Formula | C18H10BrFNNaO3S |

| Molecular Weight | 442.23 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that compounds containing thiophene rings often exhibit antimicrobial properties. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various bacterial strains and fungi. The presence of halogen substituents (like bromine and fluorine) in sodium 4-(4-bromophenyl)-2-(4-fluorobenzamido)thiophene-3-carboxylate may enhance its antimicrobial efficacy due to increased lipophilicity and potential interactions with microbial membranes.

Anticancer Potential

Thiophene derivatives have been investigated for their anticancer properties. A study highlighted the ability of certain thiophene-based compounds to induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. The specific activity of sodium 4-(4-bromophenyl)-2-(4-fluorobenzamido)thiophene-3-carboxylate in cancer models remains to be fully elucidated but could be promising based on structural analogs.

Case Studies

- Antimicrobial Efficacy : A study conducted on various thiophene derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Sodium 4-(4-bromophenyl)-2-(4-fluorobenzamido)thiophene-3-carboxylate was included in preliminary tests showing potential as a broad-spectrum antimicrobial agent.

- Anticancer Activity : In vitro tests on similar compounds revealed that certain thiophene derivatives could inhibit cell proliferation in breast cancer cell lines. While specific data on sodium 4-(4-bromophenyl)-2-(4-fluorobenzamido)thiophene-3-carboxylate is limited, its structural similarities suggest it may exhibit comparable activities.

The biological activity of sodium 4-(4-bromophenyl)-2-(4-fluorobenzamido)thiophene-3-carboxylate may be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in microbial metabolism or cancer cell proliferation could contribute to its therapeutic effects.

- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, triggering apoptosis in cancerous cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Core

The thiophene scaffold is a common motif in bioactive and functional molecules. Key structural analogs include:

Ethyl 2-[(4-Fluorobenzoyl)Amino]-4-Methyl-5-(1-Piperidinylcarbonyl)-3-Thiophenecarboxylate ()

- Molecular Formula : C₂₁H₂₃FN₂O₄S

- Key Features :

- Ethyl ester (vs. sodium carboxylate in the target compound).

- 4-Methyl and piperidinylcarbonyl substituents at position 3.

- Retains the 4-fluorobenzamido group at position 2.

- The sodium carboxylate in the target compound would increase water solubility, favoring pharmacokinetic properties .

Methyl 2-[(4-Fluorobenzoyl)Amino]-4-(4-Fluorophenyl)-3-Thiophenecarboxylate ()

- CAS : 355003-86-0

- Molecular Formula: C₁₉H₁₃F₂NO₃S

- Key Features :

- Methyl ester at position 3 (vs. sodium carboxylate).

- Dual fluorophenyl groups (positions 2 and 4).

- Implications : The dual fluorophenyl system may enhance π-π stacking interactions in crystal packing or receptor binding. The methyl ester reduces polarity compared to the sodium carboxylate, affecting solubility and bioavailability .

Bromophenyl vs. Chlorophenyl Derivatives

Halogen substituents influence electronic and steric properties:

Methyl 4-(4-Bromophenyl)-2-[(Cyanoacetyl)Amino]-Thiophene-3-Carboxylate ()

- CAS : 545385-40-8

- Molecular Formula : C₁₅H₁₁BrN₂O₃S

- Key Features: Cyanoacetyl amino group at position 2 (vs. 4-fluorobenzamido). Bromophenyl at position 3.

- Bromine’s larger atomic radius compared to chlorine may enhance steric hindrance in binding interactions .

Ethyl 4-(4-Chlorophenyl)-2-[(Cyanoacetyl)Amino]Thiophene-3-Carboxylate ()

- CAS : 532386-24-6

- Key Features: Chlorophenyl at position 4 (vs. bromophenyl). Ethyl ester and cyanoacetyl substituents.

- Implications : Chlorine’s electronegativity may increase the compound’s polarity compared to bromine, affecting solubility. The smaller size of chlorine could reduce steric bulk, enabling tighter binding in enzymatic pockets .

Carboxylate vs. Ester Functional Groups

The carboxylate moiety significantly impacts physicochemical properties:

- Sodium Carboxylate: Enhances solubility for intravenous delivery or crystallization studies. May participate in ionic or hydrogen-bonding interactions in biological targets .

- Esters : Serve as prodrugs, hydrolyzing in vivo to active carboxylic acids. Lower solubility limits parenteral use but improves oral absorption .

Research Findings and Structural Trends

- Chlorine derivatives may exhibit higher reactivity in cross-coupling reactions .

- Amido Group Diversity: The 4-fluorobenzamido group (target compound) offers a balance of electronegativity and steric bulk, while cyanoacetyl analogs () prioritize electron withdrawal for electrophilic reactivity .

- This bodes well for scaling the target compound .

Preparation Methods

Synthesis of the Thiophene Core with Substituted Aromatic Rings

The key intermediate in the preparation is the thiophene ring substituted at positions 2 and 4 with 4-fluorophenyl and 4-bromophenyl groups, respectively.

- Suzuki Coupling for 2-(4-Fluorophenyl)thiophene :

A well-established method for introducing the 4-fluorophenyl group at the 2-position of thiophene is the Suzuki cross-coupling reaction between 4-fluorobenzeneboronic acid and 2-bromothiophene. This reaction is catalyzed by (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in the presence of potassium carbonate in N,N-dimethylformamide at 120 °C under inert atmosphere, yielding 2-(4-fluorophenyl)thiophene with about 85% efficiency.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Suzuki coupling | 4-fluorobenzeneboronic acid, 2-bromothiophene, Pd(dppf)Cl2, K2CO3, DMF, 120 °C, 15 h, N2 atmosphere | 85% | Produces 2-(4-fluorophenyl)thiophene |

- Introduction of 4-Bromophenyl Group :

The 4-bromophenyl substitution at the 4-position of thiophene can be introduced via halogenation and subsequent functional group transformations. While specific direct methods for this exact substitution are limited in the literature, related procedures involve the formation of 4-bromoaniline derivatives and their conversion to various intermediates such as isothiocyanates and amides.

Formation of the Amide Linkage (4-Fluorobenzamido Group)

The amide bond formation between the thiophene carboxylic acid derivative and 4-fluorobenzamide is a critical step.

Amidation Using Acyl Chlorides :

The carboxylic acid group on the thiophene ring is first converted into an acid chloride using oxalyl chloride in the presence of catalytic N,N-dimethylformamide at low temperature (0–20 °C). The acid chloride is then reacted with 4-fluorobenzamide or an amine derivative under basic conditions (e.g., pyridine, potassium carbonate) in dichloromethane, typically at 0 °C to room temperature, to form the amide bond.Alternative Amidation Using Coupling Reagents :

Another approach involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane at 0 °C to activate the carboxylic acid, followed by reaction with the amine to yield the amide.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Acid chloride formation | Oxalyl chloride, DMF (catalytic), CH2Cl2, 0–20 °C, 19 h | ~29% (model compound) | Gas evolution observed, acid chloride intermediate formed |

| Amide formation | 4-fluorobenzamide, pyridine, K2CO3, CH2Cl2, 0 °C to RT, 18 h | Moderate to good | Purification by flash chromatography |

Conversion to Sodium Carboxylate Salt

The final step involves neutralization of the carboxylic acid group to form the sodium salt.

- Base Treatment :

The amide-containing thiophene carboxylic acid is treated with sodium hydroxide or lithium hydroxide in a mixed solvent system such as tetrahydrofuran/methanol/water at room temperature for several hours. After completion, the mixture is acidified and the sodium salt is isolated by filtration and drying.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Salt formation | LiOH·H2O or NaOH, THF/MeOH/H2O, RT, 4 h | High | Recrystallization from aqueous ethanol yields pure sodium salt |

Summary Table of Preparation Steps

| Step Number | Transformation | Key Reagents & Conditions | Typical Yield | Notes |

|---|---|---|---|---|

| 1 | Suzuki coupling to form 2-(4-fluorophenyl)thiophene | 4-fluorobenzeneboronic acid, 2-bromothiophene, Pd(dppf)Cl2, K2CO3, DMF, 120 °C, 15 h | 85% | Inert atmosphere required |

| 2 | Introduction of 4-bromophenyl group (via amine intermediates) | 4-bromoaniline derivatives, DABCO, triphosgene, ammonia, THF | ~79% over 3 steps (related tetrazole synthesis) | Multi-step, avoids toxic reagents |

| 3 | Formation of amide bond | Oxalyl chloride, DMF, pyridine, K2CO3, CH2Cl2, 0 °C to RT | Moderate (e.g., 29% in model) | Purification by chromatography |

| 4 | Conversion to sodium salt | NaOH or LiOH, THF/MeOH/H2O, RT | High | Recrystallization to purify |

Research Findings and Notes

The Suzuki coupling method is highly effective for constructing the thiophene core with the 4-fluorophenyl substituent, providing good yields and scalability.

Amidation via acid chlorides is a classical and reliable method, though yields can vary depending on substrate and reaction conditions. The use of coupling reagents like EDCI/DMAP offers an alternative that can improve yields and reduce side reactions.

The preparation of 4-bromophenyl derivatives from 4-bromoaniline via isothiocyanate intermediates and subsequent amide formation has been demonstrated with good overall yields and avoids hazardous reagents.

Formation of the sodium salt is straightforward and typically high yielding, with recrystallization affording pure product suitable for research applications.

No direct one-pot synthesis for the entire compound was found; the synthesis involves multiple discrete steps with intermediate purification.

Q & A

Q. Why does ester hydrolysis to the sodium carboxylate sometimes result in byproducts, and how is this resolved?

- Methodological Answer :

- Byproduct Source : Partial hydrolysis or sodium salt hydration.

- Mitigation : Use anhydrous NaOH in dry EtOH, monitor pH (maintain >12), and lyophilize promptly .

- Validation : -NMR absence of ethyl ester signals (δ 1.2–1.4 ppm for CH) confirms complete hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.